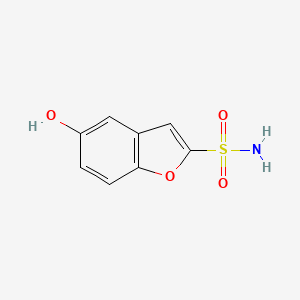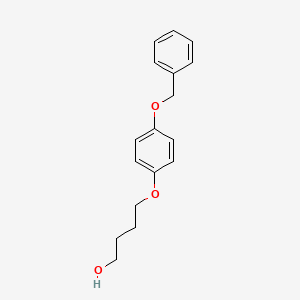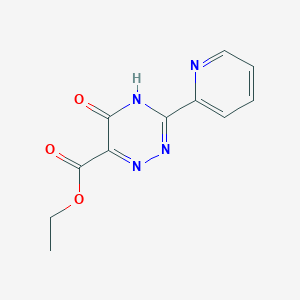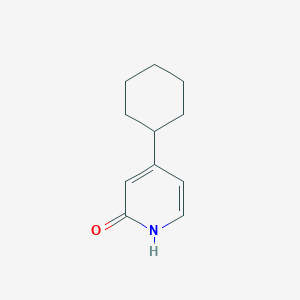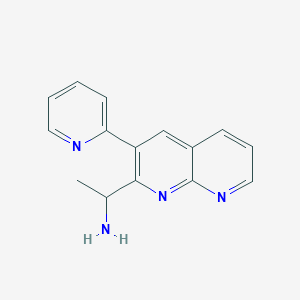![molecular formula C13H20N2O3 B13873119 tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-5-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can help dissolve the reactants and improve the reaction yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its pharmacological properties and potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
Comparison: tert-Butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate is unique due to the presence of the methoxyphenyl group, which imparts specific chemical properties and reactivity. Compared to tert-butyl carbamate, it has enhanced solubility in organic solvents and can participate in a wider range of chemical reactions. The presence of the amino group also allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H20N2O3 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-7-10(17-4)5-6-11(9)14/h5-7H,8,14H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
ZEGZYSLQTGHTKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


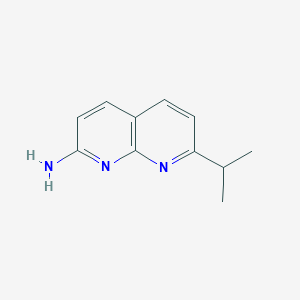
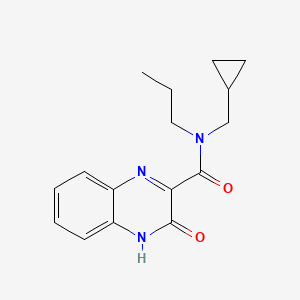
![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
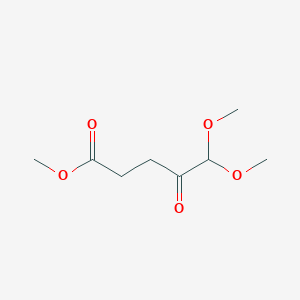
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
![2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-N,N-diethylethanamine](/img/structure/B13873072.png)


